

A Comprehensive Technical Guide to the Chemical Structure of Rufigallol

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Rufigallol, scientifically known as 1,2,3,5,6,7-hexahydroxy-9,10-anthraquinone, is a polyphenolic organic compound with a distinguished anthraquinone core. This technical guide provides an in-depth exploration of the chemical structure of **rufigallol**, including its chemical and physical properties, detailed spectroscopic data, and a comprehensive experimental protocol for its synthesis. The information is curated to support research and development activities, particularly in the fields of medicinal chemistry and materials science.

Chemical Identity and Properties

Rufigallol is a hexahydroxyanthraquinone that can be derived from gallic acid.[1] Its structure is characterized by a central anthraquinone framework with six hydroxyl groups attached at the 1, 2, 3, 5, 6, and 7 positions. This extensive hydroxylation significantly influences its chemical and biological properties.

Chemical Identifiers

A comprehensive list of chemical identifiers for **rufigallol** is provided in Table 1, facilitating its unambiguous identification in databases and literature.



Identifier	Value	Reference
IUPAC Name	1,2,3,5,6,7- Hexahydroxyanthracene-9,10- dione	[2]
CAS Number	82-12-2	[2]
Molecular Formula	C14H8O8	[2]
SMILES	C1=C2C(=C(C(=C1O)O)O)C(= O)C3=CC(=C(C(=C3C2=O)O) O)O	[2]
InChI Key	NEIMTOOWBACOHT- UHFFFAOYSA-N	[2]
Synonyms	Rufigallic acid, 1,2,3,5,6,7- Hexahydroxy-9,10- anthraquinone	[2]

Physicochemical Properties

The key physicochemical properties of **rufigallol** are summarized in Table 2. These properties are crucial for its handling, formulation, and application in various experimental settings.



Property	Value	Reference	
Molecular Weight	304.21 g/mol	[2]	
Appearance	Red needles (crystallized from dioxane)	[2]	
Melting Point	Sublimes at 365 °C without melting	[2]	
Solubility	Soluble in dioxane	[2]	
XLogP3	1.8		
Hydrogen Bond Donor Count	6	_	
Hydrogen Bond Acceptor Count	8	_	
Topological Polar Surface Area	156 Ų	_	

Chemical Structure

The chemical structure of **rufigallol** is depicted below. The diagram was generated using the DOT language, illustrating the connectivity of atoms within the molecule.

Figure 1. Chemical structure of **rufigallol** (1,2,3,5,6,7-hexahydroxy-9,10-anthraquinone).

Spectroscopic Data

The structural elucidation of **rufigallol** is supported by various spectroscopic techniques. The key data are summarized below.

¹H NMR Spectroscopy

The ¹H NMR spectrum of **rufigallol** provides characteristic signals for its aromatic and hydroxyl protons.



Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Reference
12.93	S	2H	1,5-OH	[3]
10.73	S	2H	3,7-OH	[3]
9.92	S	2H	2,6-OH	[3]
7.24	S	2H	4,8-H	[3]

¹³C NMR Spectroscopy

While a complete, unambiguously assigned 13 C NMR spectrum for **rufigallol** is not readily available in the searched literature, the expected chemical shifts can be inferred from the structure and data for similar hydroxyanthraquinones. The spectrum would be characterized by signals for the carbonyl carbons (C-9, C-10) in the range of δ 180-190 ppm, carbons bearing hydroxyl groups at approximately δ 140-160 ppm, and quaternary and protonated aromatic carbons at δ 100-130 ppm.

UV-Visible Spectroscopy

The UV-Visible spectrum of **rufigallol** exhibits characteristic absorption bands.

λmax (nm)	Molar Absorptivity (ε) (L·cm ⁻¹ ·mol ⁻¹)	Solvent	Reference
293	3.25 x 10 ⁴	Not Specified	[4]

Mass Spectrometry

Detailed mass spectrometry fragmentation data for **rufigallol** is not extensively reported. However, for hydroxyanthraquinones, common fragmentation pathways involve the loss of CO and H_2O molecules from the molecular ion. High-resolution mass spectrometry would confirm the elemental composition of $C_{14}H_8O_8$.

Experimental Protocols: Synthesis of Rufigallol



Rufigallol can be synthesized from gallic acid through several methods. A detailed protocol for a rheological phase reaction synthesis is provided below.

Rheological Phase Reaction Synthesis

This method provides a straightforward approach to synthesize **rufigallol** from commercially available starting materials.

Materials:

- · Gallic acid monohydrate
- Sulfuric acid (concentrated)
- · Distilled water

Equipment:

- Stirring hot plate
- Teflon container
- Stainless steel reactor
- Filtration apparatus

Procedure:

- Dehydrate gallic acid monohydrate prior to use.
- Slowly add the proper amount of dehydrated gallic acid to concentrated sulfuric acid at 80 °C
 with continuous stirring to form a rheological mixture.
- Transfer the resulting mixture into a Teflon container and seal it within a stainless steel reactor.
- Heat the reactor at 120 °C for 5 hours.



- After cooling, separate the obtained product by adding a sufficient amount of distilled water with vigorous stirring.
- Filter the precipitate, wash thoroughly with distilled water, and dry to obtain rufigallol.[5]

Biological Activity and Applications

Rufigallol has demonstrated notable biological activities, making it a molecule of interest for drug development. It is particularly toxic to the malarial parasite Plasmodium falciparum and exhibits a synergistic effect when combined with the antimalarial drug exifone.[2] Furthermore, its ability to form intensely colored complexes with various metal ions has led to its use in analytical chemistry for the spectrophotometric determination of metals like beryllium.[2]

Conclusion

This technical guide has provided a detailed overview of the chemical structure and properties of **rufigallol**. The tabulated data, spectroscopic information, and synthesis protocol offer a valuable resource for researchers and professionals engaged in the study and application of this versatile molecule. Further research into its biological mechanisms and the development of more efficient and scalable synthetic routes will continue to expand its potential in various scientific disciplines.

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